Direct Comparative In Vitro Potency Against Human PRL-3 (CG-707)
PRL-3 Inhibitor I (BR-1) inhibits human PRL-3 enzymatic activity with an IC50 value of 1.1 μM in a direct head-to-head study. In the same assay, its close structural analog CG-707 exhibited an IC50 of 0.8 μM [1]. While both compounds are potent, the differential activity (0.3 μM shift) underscores the structure-activity relationship (SAR) sensitivity of this chemotype and provides a clear quantitative benchmark for potency comparisons when selecting a probe for PRL-3 inhibition.
| Evidence Dimension | Inhibition of PRL-3 enzymatic activity (IC50) |
|---|---|
| Target Compound Data | 1.1 μM |
| Comparator Or Baseline | CG-707: 0.8 μM |
| Quantified Difference | ΔIC50 = 0.3 μM (CG-707 is ~1.4-fold more potent) |
| Conditions | In vitro phosphatase assay using recombinant human PRL-3 |
Why This Matters
This provides a direct, peer-reviewed comparison against a known chemical analog, allowing researchers to select BR-1 based on its specific potency and validated biological activity rather than assuming all rhodanine derivatives are interchangeable.
- [1] Min, G., et al. Rhodanine-based PRL-3 inhibitors blocked the migration and invasion of metastatic cancer cells. Bioorg. Med. Chem. Lett. 2013, 23, 3769-3774. View Source
